Bisbutiamine
Overview
Description
Bisbutytiamine: is a chemical compound with the molecular formula C₃₂H₄₆N₈O₆S₂ . The compound is known for its potential anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisbutytiamine can be synthesized through the dimerization of butytiamine. The preparation involves the reaction of butytiamine with specific reagents under controlled conditions to form the dimer. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .
Industrial Production Methods: The industrial production of bisbutytiamine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Bisbutytiamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert bisbutytiamine into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Bisbutytiamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying dimerization reactions.
Biology: The compound is studied for its potential biological activities, including anti-HIV properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral treatments.
Mechanism of Action
The mechanism of action of bisbutytiamine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in viral replication, making it a potential antiviral agent. The exact pathways and molecular targets are still under investigation, but it is thought to interfere with the replication process of viruses such as HIV .
Comparison with Similar Compounds
Bisbutytiamine can be compared with other similar compounds such as butytiamine and other thiamine derivatives. While butytiamine is a monomer, bisbutytiamine is a dimer, which gives it unique properties and potential applications. Other similar compounds include:
Thiamine: A vitamin B1 derivative with essential biological functions.
Benfotiamine: A synthetic derivative of thiamine with enhanced bioavailability.
Fursultiamine: Another thiamine derivative used for its therapeutic properties
Bisbutytiamine’s uniqueness lies in its dimeric structure, which may contribute to its potential antiviral properties and other biological activities .
Properties
CAS No. |
18481-23-7 |
---|---|
Molecular Formula |
C32H46N8O6S2 |
Molecular Weight |
702.9 g/mol |
IUPAC Name |
[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate |
InChI |
InChI=1S/C32H46N8O6S2/c1-7-9-29(43)45-13-11-27(21(3)39(19-41)17-25-15-35-23(5)37-31(25)33)47-48-28(12-14-46-30(44)10-8-2)22(4)40(20-42)18-26-16-36-24(6)38-32(26)34/h15-16,19-20H,7-14,17-18H2,1-6H3,(H2,33,35,37)(H2,34,36,38)/b27-21-,28-22- |
InChI Key |
YMEBNAABDXLAJE-ZDSKVHJSSA-N |
Isomeric SMILES |
CCCC(=O)OCC/C(=C(/N(C=O)CC1=CN=C(N=C1N)C)\C)/SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCOC(=O)CCC |
SMILES |
CCCC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)CCC |
Canonical SMILES |
CCCC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)CCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bisbutytiamine; Bisbutitiamine; o-Butyrylthiamine disulfide; Bisbutiamine. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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